tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1-cyclobutylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-11-12-7-9-17(10-8-12)13-5-4-6-13/h12-13H,4-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJWUPNNILTLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136040 | |
| Record name | Carbamic acid, N-[(1-cyclobutyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286263-52-2 | |
| Record name | Carbamic acid, N-[(1-cyclobutyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286263-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1-cyclobutyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate, also known as M4, is a compound of interest in pharmacological research due to its potential neuroprotective effects and its role as an inhibitor of key enzymes involved in neurodegenerative processes. This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
M4 functions primarily as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, M4 prevents the aggregation of amyloid-beta peptides (Aβ), which are implicated in the formation of neurotoxic fibrils.
Key Mechanisms:
- β-Secretase Inhibition: M4 has an IC50 value of 15.4 nM for β-secretase, indicating a strong inhibitory effect.
- Acetylcholinesterase Inhibition: The compound exhibits a Ki value of 0.17 μM against acetylcholinesterase.
- Aβ Aggregation Inhibition: M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM .
In Vitro Studies
In vitro studies have shown that M4 can significantly improve cell viability in astrocytes exposed to Aβ1-42. When astrocytes were treated with Aβ1-42 alone, cell viability dropped to approximately 43.78%. However, co-treatment with M4 increased cell viability to about 62.98%, suggesting protective effects against Aβ-induced toxicity .
In Vivo Studies
In vivo experiments using scopolamine-induced oxidative stress models indicated that while M4 reduced malondialdehyde (MDA) levels—an indicator of oxidative stress—its effects were not statistically significant compared to established treatments like galantamine. This raises questions about the bioavailability and efficacy of M4 in the central nervous system (CNS) .
Pharmacokinetic Properties
M4 possesses favorable pharmacokinetic properties:
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Yes |
| P-gp Substrate | No |
| CYP Inhibition | None identified |
| Log Po/w (iLOGP) | 2.5 |
| Log Kp (skin permeation) | -6.78 cm/s |
These properties suggest that M4 is likely to be well absorbed and can penetrate the blood-brain barrier, making it a candidate for CNS-targeted therapies .
Case Studies and Research Findings
Recent studies have highlighted M4's potential in neuroprotection:
- Astrocyte Protection Against Aβ Toxicity: In vitro studies demonstrated that M4 could mitigate the cytotoxic effects of Aβ on astrocytes, reducing TNF-α production associated with inflammatory responses .
- Comparative Efficacy: Although M4 showed some protective effects against oxidative stress in animal models, it did not outperform galantamine, suggesting that further optimization may be required to enhance its therapeutic profile .
- Antimicrobial Activity: Beyond neuroprotection, related compounds have exhibited antibacterial properties against resistant strains such as MRSA and VRE at low concentrations, indicating a broader spectrum of potential applications .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Neuropharmacology : Research indicates that compounds similar to this compound exhibit activity at neurotransmitter receptors, suggesting potential uses in treating neurological disorders such as depression and anxiety.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions.
Synthesis Pathways:
- Formation of Piperidine Derivatives : The compound can be used to synthesize piperidine derivatives through alkylation and substitution reactions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Base-catalyzed | Piperidine derivatives |
| Substitution | Nucleophilic substitution | Various substituted carbamates |
The compound has been studied for its interactions with biomolecules, particularly in relation to enzyme inhibition and receptor modulation.
Biological Studies:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties between the target compound and its analogs:
*Calculated based on molecular formula.
Key Research Findings
- Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group in the target compound provides moderate steric hindrance compared to bulkier substituents like cyclohexylmethyl (CAS 1286274-44-9, ) or trifluoromethylphenyl derivatives (). This balance may optimize metabolic stability while retaining binding affinity .
- Electronic Effects : Pyridine-based analogs () leverage heteroaromatic rings for hydrogen bonding or π-π interactions, whereas the target’s cyclobutyl group relies on van der Waals interactions .
- Solubility and Bioavailability : Methoxyethyl () and pyrazine () substituents enhance solubility, contrasting with the hydrophobic cyclobutyl group in the target compound .
Q & A
Q. What are the common synthetic routes for tert-Butyl [(1-cyclobutylpiperidin-4-yl)methyl]carbamate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including:
- Cyclobutylation : Introducing the cyclobutyl group to the piperidine ring via alkylation or reductive amination.
- Carbamate protection : Using tert-butoxycarbonyl (Boc) anhydride or Boc-O-succinimide to protect the amine group under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard.
Q. Key Conditions :
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the cyclobutyl and Boc groups. Key signals: Boc tert-butyl (~1.4 ppm, singlet) and piperidine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX ) resolves stereochemistry. For example, cyclobutyl ring puckering can be confirmed via anisotropic displacement parameters .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (similar carbamates show mild acute toxicity) .
- Storage : Inert atmosphere (N₂/Ar), –20°C, away from strong acids/bases to prevent Boc deprotection .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved for this compound?
Contradictions may arise from:
- Dynamic stereochemistry : Cyclobutyl-piperidine ring puckering can cause signal splitting. Use variable-temperature NMR to observe coalescence .
- Residual solvents : Dry samples thoroughly or use deuterated solvents with low water content.
- Impurity peaks : Compare with analogs (e.g., tert-butyl piperidin-4-ylcarbamate derivatives) to identify byproducts .
- Orthogonal validation : Confirm via 2D NMR (COSY, HSQC) or X-ray crystallography .
Q. How can synthetic yield be improved for large-scale production in academic settings?
- Catalyst screening : Replace Pd/C with heterogeneous catalysts (e.g., PtO₂) for hydrogenation steps to reduce side reactions .
- Solvent optimization : Switch from dichloromethane to acetonitrile for Boc protection to enhance solubility .
- Flow chemistry : Implement continuous flow reactors for cyclobutylation to improve mixing and reduce reaction time .
Q. What strategies are used to analyze and mitigate racemization during synthesis?
- Chiral HPLC : Monitor enantiopurity using columns like Chiralpak IA/IB .
- Low-temperature reactions : Perform cyclobutylation at –78°C to restrict conformational mobility .
- Protecting group alternatives : Use acid-labile groups (e.g., Fmoc) if Boc deprotection causes racemization .
Methodological Challenges and Solutions
Q. How can conflicting crystallographic data (e.g., disordered cyclobutyl groups) be addressed?
Q. What computational tools are recommended for predicting biological activity or stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
